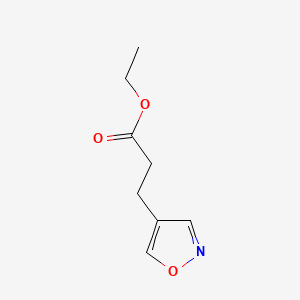
Ethyl 3-(isoxazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(isoxazol-4-yl)propanoate is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(isoxazol-4-yl)propanoate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. . The reaction conditions often include moderate temperatures and the use of solvents like ethyl acetate or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-free synthetic routes is also gaining traction due to environmental and economic considerations . These methods often employ green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents.
化学反応の分析
Types of Reactions
Ethyl 3-(isoxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Ethyl 3-(isoxazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of ethyl 3-(isoxazol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 3-(isoxazol-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-ethoxycarbonyl-1H-imidazol-4-yl)propenoate: This compound has similar structural features but different biological activities.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: This derivative has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
特性
CAS番号 |
141679-80-3 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 |
IUPAC名 |
ethyl 3-(1,2-oxazol-4-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)4-3-7-5-9-12-6-7/h5-6H,2-4H2,1H3 |
InChIキー |
ZXJPLZNROKXVHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CON=C1 |
同義語 |
4-Isoxazolepropanoicacid,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)


![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)

